1-(Quinolin-8-yl)ethanol chemical structure and properties
1-(Quinolin-8-yl)ethanol chemical structure and properties
An In-Depth Technical Guide to 1-(Quinolin-8-yl)ethanol: Structure, Properties, and Scientific Applications
Abstract
1-(Quinolin-8-yl)ethanol is a heterocyclic aromatic alcohol that holds significant potential in the fields of asymmetric catalysis and medicinal chemistry. As a derivative of the versatile quinoline scaffold, its unique structural and electronic properties make it a valuable building block for the synthesis of chiral ligands and pharmacologically active agents. This guide provides a comprehensive technical overview of 1-(Quinolin-8-yl)ethanol, detailing its chemical structure, physicochemical properties, plausible synthetic routes, and in-depth spectroscopic characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors. The document synthesizes theoretical knowledge with practical, field-proven insights, explaining the rationale behind synthetic choices and analytical methodologies.
Introduction to the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in synthetic and medicinal chemistry.[1] Its derivatives are found in numerous natural products, most notably the antimalarial alkaloid quinine, and form the structural core of many synthetic drugs.[1] The nitrogen atom in the ring imparts basicity and the ability to coordinate with metal ions, while the extended aromatic system allows for diverse functionalization.
Derivatives of 8-hydroxyquinoline, in particular, are renowned for their potent and varied biological activities, including antimicrobial, anticancer, and antifungal effects.[2][3] This activity is often attributed to their exceptional chelating ability with essential metal ions, which can disrupt vital biological processes in target organisms. The introduction of an ethanol substituent at the 8-position, as in 1-(Quinolin-8-yl)ethanol, creates a chiral center, opening avenues for its application in stereoselective synthesis and as a chiral auxiliary.
Chemical Structure and Physicochemical Properties
The defining feature of 1-(Quinolin-8-yl)ethanol is the presence of a stereogenic center at the carbon atom bearing the hydroxyl group. This chirality is pivotal to its application in asymmetric synthesis.
Molecular Structure
The molecule consists of a quinoline ring substituted at the C8 position with a 1-hydroxyethyl group. The spatial arrangement of the groups around the chiral carbon gives rise to two enantiomers, (R)-1-(Quinolin-8-yl)ethanol and (S)-1-(Quinolin-8-yl)ethanol.
Caption: Chemical structure of 1-(Quinolin-8-yl)ethanol.
Physicochemical Properties
While specific experimental data for 1-(Quinolin-8-yl)ethanol is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like quinoline and quinolin-8-ylmethanol.[1][4]
| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |
| Molecular Formula | C₁₁H₁₁NO | Derived from the chemical structure. |
| Molecular Weight | 173.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to yellow liquid or low-melting solid | The parent quinoline is a colorless liquid that yellows on exposure to light.[1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, DMSO). | The hydrophobic quinoline core limits aqueous solubility, a common trait for quinoline derivatives.[1] The molecule is expected to be readily soluble in common organic solvents. |
| pKa (of conjugate acid) | ~4.5 - 5.0 | The pyridine nitrogen in the quinoline ring is basic. The pKa of the quinolinium ion is 4.85.[1] |
| LogP | ~1.5 - 2.5 | The calculated XLogP3 for the similar quinolin-8-ylmethanol is 2.2.[4] The extra methyl group in the target molecule would slightly increase lipophilicity. |
Synthesis and Purification
A definitive, optimized protocol for 1-(Quinolin-8-yl)ethanol is not widely published. However, two primary and highly plausible synthetic strategies can be employed, starting from commercially available precursors: the reduction of 8-acetylquinoline or the Grignard reaction with 8-quinolinecarboxaldehyde.
Synthetic Workflow Overview
Caption: Plausible synthetic pathways to 1-(Quinolin-8-yl)ethanol.
Experimental Protocol: Reduction of 8-Acetylquinoline (Route A)
This is often the preferred method due to the operational simplicity and mild conditions of sodium borohydride reductions.
Causality: Sodium borohydride (NaBH₄) is a selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. Its chemoselectivity ensures that the aromatic quinoline ring remains intact. Methanol serves as a protic solvent that also participates in the reaction mechanism by protonating the intermediate alkoxide.
Step-by-Step Methodology:
-
Dissolution: Dissolve 8-acetylquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C to decompose excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 1-(Quinolin-8-yl)ethanol.
Experimental Protocol: Grignard Reaction (Route B)
This method builds the carbon skeleton by forming a new carbon-carbon bond.
Causality: The Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) acts as a potent nucleophile, with the carbanionic methyl group attacking the electrophilic carbonyl carbon of 8-quinolinecarboxaldehyde.[5] This forms a magnesium alkoxide intermediate. A subsequent aqueous acid workup is required to protonate the alkoxide to yield the final alcohol.[6] Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic source, such as water.[7]
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) with a dropping funnel and a magnetic stirrer.
-
Reagent Preparation: Place a solution of 8-quinolinecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in the flask.
-
Grignard Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq in THF or diethyl ether) dropwise from the dropping funnel at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and neutralizes the reaction.
-
Extraction & Purification: Follow steps 6-8 as described in the reduction protocol (Section 3.2) to isolate and purify the product.
Spectroscopic Characterization
The identity and purity of synthesized 1-(Quinolin-8-yl)ethanol are confirmed using a combination of spectroscopic techniques. The following data are predicted based on established principles and data from analogous structures.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Region (δ 7.4 - 8.9 ppm): Six protons on the quinoline ring will appear in this region. The proton at the C2 position (adjacent to the nitrogen) is expected to be the most downfield, appearing as a doublet of doublets. The other protons will appear as a complex series of doublets, triplets, and multiplets, characteristic of a substituted quinoline system.[8]
-
Methine Proton (-CH(OH)-) (δ ~5.0 - 5.5 ppm): This proton, attached to the same carbon as the hydroxyl group and the quinoline ring, will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
Hydroxyl Proton (-OH) (δ ~2.0 - 4.0 ppm): This proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Methyl Protons (-CH₃) (δ ~1.5 - 1.7 ppm): The three protons of the methyl group will appear as a doublet, coupling with the single methine proton.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ ~110 - 160 ppm): Nine distinct signals are expected for the nine carbons of the quinoline ring. The carbon atoms directly bonded to the nitrogen (C2 and C8a) will be significantly affected.
-
Methine Carbon (-CH(OH)-) (δ ~65 - 75 ppm): The carbon atom bonded to the oxygen will be deshielded and appear in this range.[10]
-
Methyl Carbon (-CH₃) (δ ~20 - 30 ppm): The terminal methyl carbon will appear in the aliphatic region of the spectrum.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H Stretch | Alcohol (-OH) |
| 3000 - 3100 (sharp) | C-H Stretch | Aromatic (sp² C-H) |
| 2850 - 3000 (sharp) | C-H Stretch | Aliphatic (sp³ C-H) |
| 1570 - 1620 | C=C and C=N Stretch | Quinoline Ring |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1050 - 1150 | C-O Stretch | Secondary Alcohol |
The broad O-H stretching band is a key diagnostic peak confirming the presence of the alcohol functional group.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 173, corresponding to the molecular weight of the compound [C₁₁H₁₁NO]⁺.
-
Key Fragmentation Patterns:
-
Loss of Methyl (M-15): A significant peak at m/z 158, corresponding to the loss of a methyl radical (•CH₃), is expected. This would form a stable, resonance-delocalized cation.
-
Loss of Water (M-18): A peak at m/z 155, corresponding to the dehydration of the alcohol, may be observed.
-
Base Peak: The most intense peak (base peak) is likely to be at m/z 158 or m/z 129 (the quinoline cation radical after cleavage of the entire ethanol side chain). The fragmentation of the related quinolin-8-ylmethanol shows a prominent peak at m/z 130.[4]
-
Applications in Research and Development
The unique structure of 1-(Quinolin-8-yl)ethanol makes it a valuable compound in two primary areas: asymmetric catalysis and drug discovery.
Chiral Ligand Synthesis for Asymmetric Catalysis
The hydroxyl group and the quinoline nitrogen provide two potential coordination sites, making 1-(Quinolin-8-yl)ethanol an excellent precursor for chiral ligands. Such ligands are crucial in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs a chemical reaction to favor one enantiomer of the product over the other.
Workflow: From Alcohol to Chiral Ligand
Caption: Logical workflow for the application of 1-(Quinolin-8-yl)ethanol in catalysis.
The ability to synthesize both (R) and (S) enantiomers of the alcohol, for instance through biocatalytic kinetic resolution, allows for the creation of ligand libraries to optimize enantioselectivity in various catalytic transformations.[12]
Scaffold for Drug Development
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] Derivatives of 8-hydroxyquinoline are known to possess a wide spectrum of biological activities. While 1-(Quinolin-8-yl)ethanol itself has not been extensively studied as a drug, its structure suggests it could serve as a starting point or intermediate for the synthesis of novel therapeutic agents. The introduction of the chiral ethanol moiety could lead to improved binding affinity and selectivity for biological targets compared to achiral analogues.
Conclusion
1-(Quinolin-8-yl)ethanol is a chiral building block with significant, yet largely untapped, potential. Its synthesis is readily achievable through standard organic transformations, and its structural features can be thoroughly characterized by modern spectroscopic methods. The true value of this compound lies in its chirality and the proven versatility of the quinoline scaffold. For researchers in asymmetric catalysis, it offers a gateway to novel chiral ligands. For medicinal chemists, it represents a promising starting point for the development of new, stereochemically defined therapeutic agents. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply 1-(Quinolin-8-yl)ethanol in advanced scientific research.
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